

## Cross-reactivity profiling of GAK inhibitor 2 against other kinases

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# GAK Inhibitor 2: A Comparative Analysis of Kinase Cross-Reactivity

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the kinase selectivity profile of a potent Cyclin G-Associated Kinase (GAK) inhibitor, providing essential data for target validation and downstream research applications.

**GAK inhibitor 2**, identified as compound 14g, is a potent ATP-competitive inhibitor of Cyclin G-Associated Kinase (GAK) with an IC50 of  $0.024~\mu M.[1]$  GAK, a serine/threonine kinase, plays a crucial role in clathrin-mediated endocytosis and intracellular trafficking. Its involvement in viral entry and replication has made it an attractive target for the development of broad-spectrum antiviral agents. However, the clinical potential and research utility of any kinase inhibitor are critically dependent on its selectivity. Off-target effects can lead to unforeseen toxicities and confound experimental results. This guide provides a comparative analysis of the cross-reactivity profile of a representative GAK inhibitor from the same isothiazolo[4,3-b]pyridine class, offering insights into its potential for selective GAK inhibition.

While specific cross-reactivity data for "GAK inhibitor 2 (Compound 14g)" is not readily available in the public domain, a comprehensive kinase selectivity profile has been published for a closely related and potent analogue from the same chemical series, compound 12r. This data, generated using the DiscoverX KINOMEscan platform, serves as a valuable surrogate for understanding the selectivity of this class of GAK inhibitors.



### **Kinase Selectivity Profile**

The inhibitory activity of the representative GAK inhibitor (compound 12r) was assessed against a panel of 468 kinases at a concentration of 1  $\mu$ M. The results are summarized in the table below, highlighting the most significantly inhibited off-target kinases. The data is presented as percent of control, where a lower percentage indicates stronger inhibition.

| Target Kinase | Percent of Control (%) @ 1<br>μΜ | Primary Function                                      |
|---------------|----------------------------------|---|
| GAK           | 0.5                              | Clathrin-mediated endocytosis, viral entry            |
| STK16 (MPSK1) | 1.5                              | Member of the Numb-<br>associated kinase (NAK) family |
| MAP4K5 (KHS1) | 2.4                              | Mitogen-activated protein kinase signaling            |
| TNK2 (ACK1)   | 3.5                              | Receptor tyrosine kinase signaling                    |
| MAP4K3 (GLK)  | 4.5                              | JNK and p38 MAPK signaling pathways                   |
| TNK1          | 5.5                              | Negative regulator of JAK/STAT signaling              |
| MAP4K2 (GCK)  | 6.5                              | Mitogen-activated protein kinase signaling            |
| STK33         | 7.5                              | Regulation of cell cycle and apoptosis                |
| ACVR1B (ALK4) | 8.5                              | TGF-beta signaling pathway                            |
| LRRK2         | 9.5                              | Implicated in Parkinson's<br>disease                  |

Data is for the representative compound 12r from the isothiazolo[4,3-b]pyridine series.



The data reveals a high degree of selectivity for GAK. Among the 468 kinases tested, only a small number showed significant inhibition at a 1  $\mu$ M concentration. The most notable off-target is STK16 (MPSK1), another member of the NAK family to which GAK belongs. This is not unexpected given the structural similarities in the ATP-binding sites of kinases within the same family.

### **Experimental Protocols**

KINOMEscan™ Kinase Inhibition Assay:

The cross-reactivity profiling was performed using the KINOMEscan™ assay platform (DiscoverX). This is a competition-based binding assay that quantitatively measures the ability of a compound to displace a proprietary, immobilized, active-site directed ligand. The assay is performed in vitro and does not require ATP.

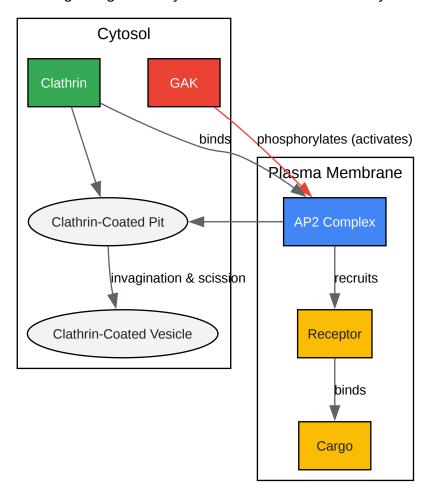
#### **Brief Protocol:**

- Kinase-tagged Phage Preparation: Kinases are fused to T7 phage.
- Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
- Competition Assay: The kinase-tagged phage, the test compound (GAK inhibitor), and the immobilized ligand are incubated together. The test compound competes with the immobilized ligand for binding to the kinase.
- Quantification: The amount of kinase-tagged phage bound to the solid support is measured using quantitative PCR (qPCR) of the phage DNA.
- Data Analysis: The results are reported as "percent of control," where the control is the
  amount of kinase-tagged phage bound in the absence of the test compound. A lower
  percentage indicates a stronger interaction between the test compound and the kinase.

## Visualizing the Experimental Workflow and GAK Signaling



To further clarify the experimental process and the biological context of GAK, the following diagrams are provided.

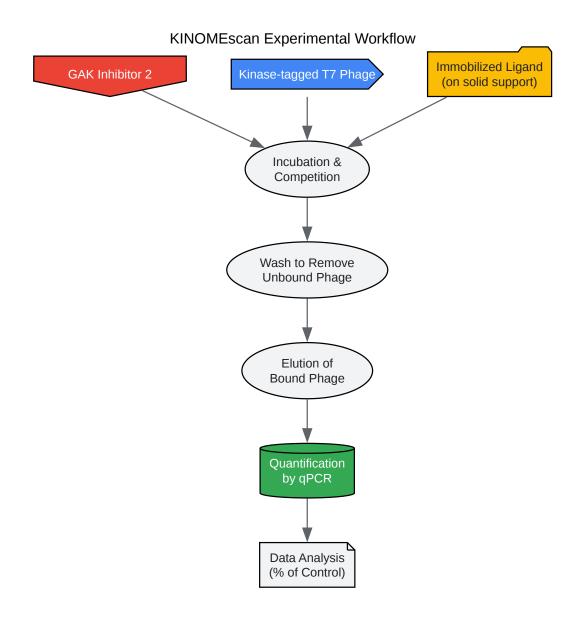


GAK Signaling Pathway in Clathrin-Mediated Endocytosis

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Caption: Role of GAK in Clathrin-Mediated Endocytosis.





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Caption: KINOMEscan Experimental Workflow.

In conclusion, the available data for a close analogue of **GAK inhibitor 2** suggests a favorable selectivity profile, with potent inhibition of its primary target, GAK, and limited off-target activity against a large panel of kinases. This information is critical for the design of robust experiments



and for the interpretation of results when using this class of inhibitors to probe GAK function. Researchers should, however, remain mindful of the potential for off-target effects, particularly on other members of the NAK kinase family, and consider appropriate control experiments to validate their findings.

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### References

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   DOI:10.1039/D4OB00908H [pubs.rsc.org]
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